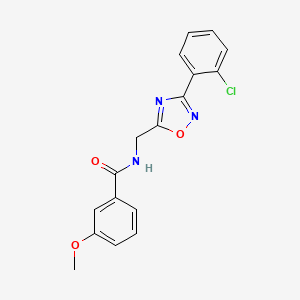
N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine, also known as CPOP, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In drug discovery, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties. The unique structure of this compound allows for the modification of its chemical structure to enhance its potency, selectivity, and pharmacokinetic properties.
In biological research, this compound has been used as a tool to investigate the mechanism of action of various proteins and enzymes. This compound can bind to specific target proteins and inhibit their activity, providing insights into their function and potential therapeutic targets.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to bind to the active site of various enzymes, including kinases and proteases, and inhibit their activity. This inhibition can result in the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer cell lines. In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is its potent activity against cancer cells, making it a valuable tool for cancer research. This compound can also be easily synthesized in the laboratory, allowing for the production of large quantities for research purposes. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using this compound.
Orientations Futures
There are several potential future directions for research involving N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine. One area of interest is the development of novel compounds based on the this compound scaffold with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of this compound and its potential therapeutic targets. Additionally, this compound could be used in combination with other therapeutic agents to enhance their efficacy and reduce toxicity. Overall, this compound is a promising compound with significant potential for various scientific applications.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 2-bromo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine. This reaction results in the formation of an intermediate product, which is then subjected to further reactions to produce this compound. The overall yield of the synthesis process is around 40%, and the purity of the final product can be improved through various purification techniques.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c21-16-10-8-14(9-11-16)13-23-19-17(7-4-12-22-19)20-24-18(25-26-20)15-5-2-1-3-6-15/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPBBTPYZFHCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)



